N'-[(E)-(2-ethoxy-5-methoxyphenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide
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Overview
Description
- This compound likely has interesting properties due to its structural complexity, and it may be relevant in various scientific contexts.
N’-[(E)-(2-ethoxy-5-methoxyphenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide: is a complex organic compound with a lengthy name. Let’s dissect it:
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology: Exploring its interactions with biological molecules (e.g., enzymes, receptors).
Medicine: Assessing its pharmacological properties (e.g., antimicrobial, anticancer).
Mechanism of Action
- The exact mechanism by which this compound exerts its effects would require further research.
- It might interact with specific protein targets or cellular pathways.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct information on similar compounds with this specific structure. it’s worth exploring related hydrazides and acetohydrazides to highlight its uniqueness.
Properties
Molecular Formula |
C22H28N2O4 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]-2-(2-methyl-5-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C22H28N2O4/c1-6-27-20-10-9-19(26-5)11-18(20)13-23-24-22(25)14-28-21-12-17(15(2)3)8-7-16(21)4/h7-13,15H,6,14H2,1-5H3,(H,24,25)/b23-13+ |
InChI Key |
NDAJGYYHYXEYTG-YDZHTSKRSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)OC)/C=N/NC(=O)COC2=C(C=CC(=C2)C(C)C)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)OC)C=NNC(=O)COC2=C(C=CC(=C2)C(C)C)C |
Origin of Product |
United States |
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